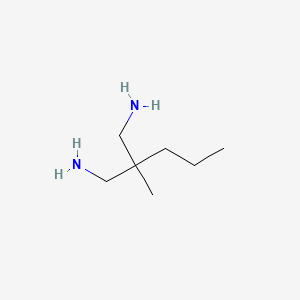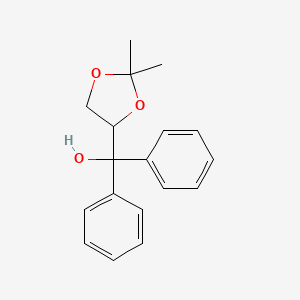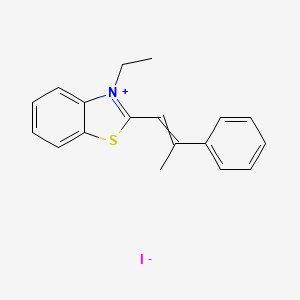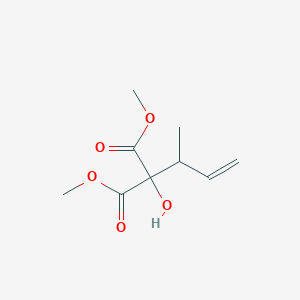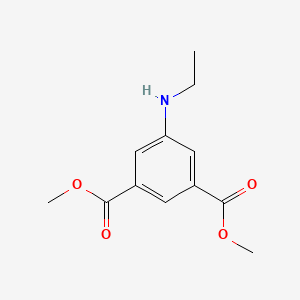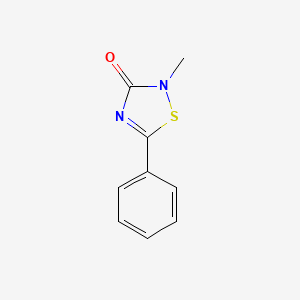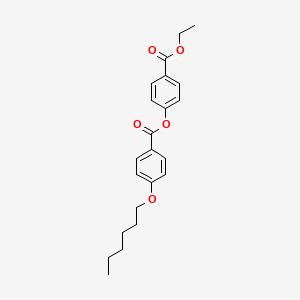
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products
Hydrolysis: Yields 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid.
Reduction: Produces 4-(ethoxycarbonyl)phenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its versatile applications:
Chemistry: Utilized as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the development of fluorescent probes for enzyme activity monitoring.
Medicine: Investigated for its potential use in photodynamic therapy as a photosensitizer.
Industry: Used in the production of advanced materials for liquid crystal displays and photolithography.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)phenylboronic acid: Another ester with similar structural features but different functional groups.
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and hexyloxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of liquid crystalline materials and as a multifunctional reagent in various scientific applications.
Properties
CAS No. |
90233-57-1 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
BUTLXTZFRSKPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


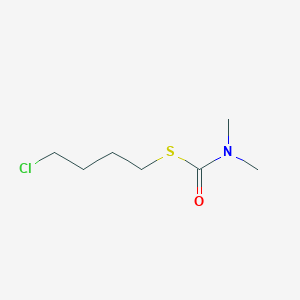

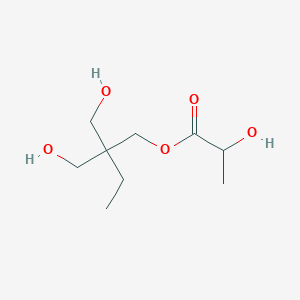
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
